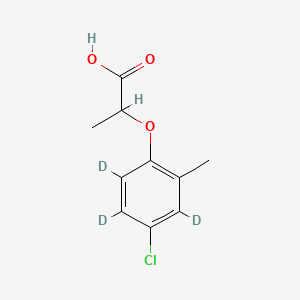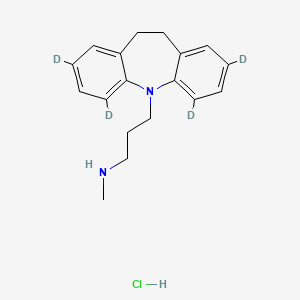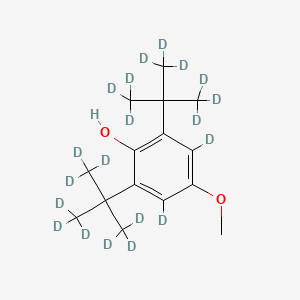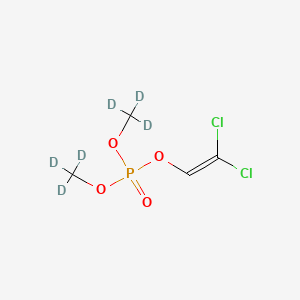
(7'-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester is a complex organic compound with the molecular formula C24H26N2O6 . It is commonly used as an intermediate in organic synthesis reactions, particularly in the field of proteomics research . This compound is known for its unique structure, which includes an indole moiety, a benzyloxy group, and a malonic diethyl ester functionality.
準備方法
The synthesis of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester typically involves several steps. One common method starts with (7’-Benzyloxy-indolymethyl)carboxylic acid and dimethylcarbodiimide as the starting materials . The carboxylic acid undergoes amidation with dimethyl sulfoxide, followed by a reaction with agarose catalyst to form the desired compound . The reaction conditions often include specific temperatures and solvents to ensure high yield and purity.
化学反応の分析
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
作用機序
The mechanism of action of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as signal transduction and gene expression. The benzyloxy group can enhance the compound’s binding affinity and specificity, while the malonic diethyl ester functionality allows for further chemical modifications.
類似化合物との比較
(7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester can be compared with other similar compounds, such as:
Indolylmethyl derivatives: These compounds share the indole moiety and are used in similar applications, but may differ in their functional groups and reactivity.
Benzyloxy derivatives: Compounds with a benzyloxy group are often used in organic synthesis and medicinal chemistry, but may have different biological activities.
Malonic diethyl ester derivatives: These compounds are commonly used as intermediates in the synthesis of various organic molecules, but may vary in their specific applications and properties.
The uniqueness of (7’-Benzyloxy-indolymethyl)formamido-malonic Diethyl Ester lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
特性
IUPAC Name |
diethyl 2-formamido-2-[(7-phenylmethoxy-1H-indol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-30-22(28)24(26-16-27,23(29)31-4-2)13-18-14-25-21-19(18)11-8-12-20(21)32-15-17-9-6-5-7-10-17/h5-12,14,16,25H,3-4,13,15H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOJCPPJSPZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)(C(=O)OCC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652465 |
Source


|
| Record name | Diethyl {[7-(benzyloxy)-1H-indol-3-yl]methyl}(formamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-99-6 |
Source


|
| Record name | 1,3-Diethyl 2-(formylamino)-2-[[7-(phenylmethoxy)-1H-indol-3-yl]methyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl {[7-(benzyloxy)-1H-indol-3-yl]methyl}(formamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)




